molecular formula C40H42N2O2 B1669372 6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate CAS No. 1144107-80-1

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate

Cat. No. B1669372
CAS RN: 1144107-80-1
M. Wt: 582.8 g/mol
InChI Key: MQFHWNVLHOOSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Free acid form, unactivated far-red emitting fluorescent dye. Can be considered non-reactive for most applications and used as a control or reference sample, and for instrument calibration.
CY5.5 carboxylic acid, also known as Cyanine5.5 carboxylic acid, is a Far-red emitting fluorescent dye with Ex/Em wavelength 673nm/707nm. CY5.5 carboxylic acid can be considered non-reactive for most applications and used as a control or reference sample, and for instrument calibration.

Scientific Research Applications

Biomedical Imaging

Cy5.5-COOH is a fluorescent dye that is commonly used in the field of biomedical imaging . It has an irreplaceable role, especially in precision imaging of tumors . The low autofluorescence of biological specimens in the spectrum region of Cy5.5-COOH makes it advantageous over other fluorophores .

Single Cell Imaging

This compound is also used in single cell imaging of specific cells and research related to drug metabolism labeling . This allows for the study of individual cells in greater detail, which can be crucial in understanding cellular behaviors and responses.

Tracing of Specific Substances

The Cy5.5-COOH dye is used for the tracing of specific substances . This is particularly useful in biomedical research where tracking the movement and interaction of specific substances within a biological system is necessary.

Luminescence Studies

Cy5.5-COOH is used in studies focusing on luminescence properties . Understanding these properties can provide valuable insights for the theoretical design of new fluorescein and their clinical applications .

Flow Cytometry

Cy5.5-COOH is used in flow cytometry, a technique used to measure the physical and chemical characteristics of a population of cells or particles . This dye’s properties make it suitable for use with the 633 nm or 647 nm laser lines .

Genomics

In the field of genomics, Cy5.5-COOH is used due to its bright, far-red-fluorescent properties . This allows for the visualization and analysis of various genomic elements.

Mechanism of Action

Target of Action

Cy5.5-COOH primarily targets the structures containing amino groups in the cell membrane . It can react with these amino structures, enabling the fluorescent labeling of cells .

Mode of Action

The carboxylic acid functional group present in Cy5.5-COOH allows it to be conjugated to other compounds, facilitating specific binding and detection with different biomolecules . For instance, it can react with the amino acids residues on the cell membrane, allowing for the fluorescent labeling of cells .

Biochemical Pathways

Cy5.5-COOH does not directly participate in any biochemical pathways. Instead, it serves as a tool for visualizing and studying these pathways. By labeling specific biomolecules, it allows researchers to track these molecules’ movements and interactions, thereby illuminating the biochemical pathways they are involved in .

Pharmacokinetics

The pharmacokinetics of Cy5Its solubility in dmso is known to be 50 mg/ml . This high solubility suggests that it could be readily absorbed and distributed in the body when administered in a suitable solvent.

Result of Action

The primary result of Cy5.5-COOH’s action is the fluorescent labeling of cells. This allows for the visualization of cells under a fluorescence microscope, aiding in various research applications such as cell imaging, protein localization, and immunostaining .

Action Environment

The action of Cy5.5-COOH can be influenced by various environmental factors. For instance, its fluorescence properties can be affected by the pH and temperature of its environment. Moreover, its stability and sensitivity suggest that it can function effectively in a variety of biological environments .

properties

IUPAC Name

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N2O2/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFHWNVLHOOSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate
Reactant of Route 2
6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate
Reactant of Route 3
6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate
Reactant of Route 4
6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate
Reactant of Route 5
6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate
Reactant of Route 6
6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate

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